1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole
CAS No.:
Cat. No.: VC16793027
Molecular Formula: C17H16N2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2 |
|---|---|
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 3,5-dimethyl-1-(4-phenylphenyl)pyrazole |
| Standard InChI | InChI=1S/C17H16N2/c1-13-12-14(2)19(18-13)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-12H,1-2H3 |
| Standard InChI Key | XIYOMDPMMJHYDV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1C2=CC=C(C=C2)C3=CC=CC=C3)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole is C₁₇H₁₆N₂, with a molecular weight of 248.32 g/mol. The pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) is substituted at the 1-position with a biphenyl group and at the 3- and 5-positions with methyl groups. The biphenyl moiety consists of two phenyl rings connected by a single bond, providing a planar structure conducive to intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂ |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole |
| Hybridization | sp² (pyrazole), sp² (biphenyl) |
| Aromatic System | Pyrazole + biphenyl |
The planar biphenyl group facilitates π-π stacking with biological targets or materials substrates, while the methyl groups enhance steric bulk, potentially improving binding specificity .
Synthetic Methodologies
Core Synthesis Strategies
The synthesis of 1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole typically involves cyclocondensation or cross-coupling reactions. A common approach is the reaction of 4-biphenylhydrazine with a diketone precursor, such as acetylacetone, under acidic or basic conditions . For example:
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Hydrazine-Diketone Cyclocondensation:
This method proceeds via the formation of a hydrazone intermediate, followed by cyclization to yield the pyrazole ring .
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Palladium-Catalyzed Cross-Coupling:
Advanced routes employ Suzuki-Miyaura coupling to attach the biphenyl group to a preformed pyrazole core. For instance, 3,5-dimethyl-1H-pyrazole can react with 4-bromobiphenyl in the presence of Pd(PPh₃)₄ and a base .
Table 2: Representative Synthetic Conditions
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | HCl, ethanol, reflux | 60–75 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 45–60 |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water) but is soluble in dimethylformamide (DMF) and dichloromethane (DCM). Its logP (octanol-water partition coefficient) is estimated at 3.8, indicating moderate lipophilicity, which is advantageous for membrane permeability in biological systems . Stability studies under ambient conditions show no decomposition over 12 months when stored in inert atmospheres .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometry
High-resolution mass spectrometry (HR-MS) confirms the molecular ion peak at m/z 248.1310 [M+H]⁺ .
Biological and Pharmacological Activity
Anti-Inflammatory Effects
The compound’s ability to suppress cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production has been hypothesized based on structural analogs, though direct evidence remains under investigation .
Applications in Materials Science
Fluorescent Materials
Biphenyl-pyrazole hybrids demonstrate blue fluorescence (λₑₘ = 450–470 nm) with quantum yields (Φ) up to 0.42, making them suitable for organic light-emitting diodes (OLEDs) .
Coordination Chemistry
The pyrazole nitrogen atoms serve as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with applications in catalysis and photovoltaics .
Future Perspectives
Future research should prioritize:
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Structure-Activity Relationship (SAR) Studies to optimize biological potency.
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Scale-Up Synthesis using continuous-flow reactors for industrial applications.
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In Vivo Pharmacokinetic Profiling to assess bioavailability and metabolic stability.
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